molecular formula C12H13N3O2 B2881290 5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt CAS No. 89169-99-3

5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt

Cat. No.: B2881290
CAS No.: 89169-99-3
M. Wt: 231.255
InChI Key: FFGGAXRNIDFSGS-UHFFFAOYSA-N
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Description

5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt is a compound of interest in various fields of chemistry and biology. This compound features a unique structure that includes a benzoylamino group, an isopropyl group, and an oxadiazolium ring. Its distinct chemical properties make it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt typically involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino group. This intermediate is then reacted with an isopropyl-substituted oxadiazole precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzoylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with target proteins, while the oxadiazolium ring may participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzoylamino)-3-(1-methylethyl)-1,2,4-oxadiazolium, inner salt
  • 5-(Benzoylamino)-3-(1-methylethyl)-1,3,4-oxadiazolium, inner salt

Uniqueness

5-(Benzoylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt is unique due to its specific oxadiazolium ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(Z)-N-(3-propan-2-yloxadiazol-3-ium-5-yl)benzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9(2)15-8-11(17-14-15)13-12(16)10-6-4-3-5-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGGAXRNIDFSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1=NOC(=C1)N=C(C2=CC=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[N+]1=NOC(=C1)/N=C(/C2=CC=CC=C2)\[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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